6-Imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0,3,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a structurally complex tricyclic derivative featuring a fused 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core. Key substituents include a 4-methoxyphenethyl group at position 7, a pyridin-3-ylmethyl carboxamide at position 5, and a methyl group at position 11. Structural characterization of such compounds typically employs X-ray crystallography, supported by programs like SHELXL for refinement and ORTEP-3/WinGX for visualization .
Properties
IUPAC Name |
6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O3/c1-18-5-4-13-34-25(18)32-26-23(28(34)36)15-22(27(35)31-17-20-6-3-12-30-16-20)24(29)33(26)14-11-19-7-9-21(37-2)10-8-19/h3-10,12-13,15-16,29H,11,14,17H2,1-2H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKBBWXQNFSSNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=C(C=C4)OC)C(=O)NCC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Hydrolysis of the Carboxamide and Ester Groups
The compound contains a carboxamide group (-CONH-) and ester (-COO-) moiety, both susceptible to hydrolysis:
| Reaction | Conditions | Outcome |
|---|---|---|
| Acidic hydrolysis of carboxamide | 6M HCl, reflux, 8–12 h | Cleavage to carboxylic acid and amine derivatives; potential ring opening |
| Basic hydrolysis of ester | NaOH (1M), ethanol, 60°C, 4–6 h | Conversion to carboxylic acid salt (e.g., sodium carboxylate) |
For example, the ethyl ester group can hydrolyze to form a carboxylic acid under basic conditions. Computational models suggest similar reactivity for the pyridinylmethyl-substituted carboxamide .
Oxidation of the Pyridine and Methoxyphenyl Moieties
The pyridin-3-ylmethyl and 4-methoxyphenyl groups may undergo oxidation:
| Site | Oxidizing Agent | Product |
|---|---|---|
| Pyridine ring | H₂O₂, Fe³⁺ | N-oxide derivatives |
| Methoxyphenyl methyl | KMnO₄, acidic | Demethylation to phenolic -OH group |
Demethylation of the 4-methoxyphenyl group is predicted to occur under strong acidic conditions, forming a reactive phenol intermediate .
Nucleophilic Substitution at the Triazatricyclo Core
The triazatricyclo[8.4.0.0³,⁸]tetradeca framework contains electrophilic sites amenable to nucleophilic attack:
| Position | Nucleophile | Product |
|---|---|---|
| C-6 (imino) | Hydrazine | Hydrazone formation |
| C-11 (methyl) | Grignard reagent | Alkylation/arylation at methyl group |
For instance, the imino group (C=N) reacts with hydrazine to form stable hydrazones, confirmed in analogs with similar structures .
Tautomerism of the Imino Group
The imino group exhibits keto-enol tautomerism, influenced by pH and solvent polarity:
| Form | Conditions | Stability |
|---|---|---|
| Keto (C=NH) | Polar aprotic solvents | Predominant in DMSO or DMF |
| Enol (C-OH) | Aqueous acidic media | Stabilized via intramolecular H-bonding |
This tautomerism impacts reactivity, particularly in hydrogen-bonding interactions with biological targets.
Reductive Modifications
The compound’s conjugated system allows selective reduction:
| Bond | Reducing Agent | Product |
|---|---|---|
| C=N (imino) | NaBH₄ | Secondary amine |
| C=C in pyrimidine | H₂, Pd/C | Saturated heterocycle |
Reduction of the imino group to an amine has been demonstrated in structurally related triazatricyclo compounds .
Experimental Considerations
Scientific Research Applications
MMV667488 has been extensively studied for its antiparasitic properties. It has shown significant inhibitory effects against Babesia and Theileria parasites, making it a potential candidate for the treatment of diseases caused by these parasites. In addition to its antiparasitic activity, MMV667488 may have applications in other areas of scientific research, including medicinal chemistry, pharmacology, and drug development. Its unique chemical structure and biological activity make it a valuable tool for studying the mechanisms of action of antiparasitic drugs and for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of MMV667488 involves the inhibition of key enzymes and pathways in the parasites it targets. While specific molecular targets and pathways are not fully elucidated, it is believed that MMV667488 interferes with the metabolic processes essential for the survival and replication of Babesia and Theileria parasites. This inhibition leads to the death of the parasites and the resolution of the infection .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s closest analogues are spirocyclic and tricyclic systems with heteroatom-rich backbones. Below is a comparative analysis based on structural features, synthesis, and applications:
Key Comparisons
Core Rigidity vs. Flexibility :
- The target’s tricyclic system imposes greater rigidity compared to spirocyclic analogues (e.g., spiro[4.5]decane), which may enhance target selectivity but complicate synthesis .
- Spiro compounds exhibit conformational flexibility, enabling adaptation to diverse binding pockets .
Electronic Effects: The 4-methoxyphenyl group in the target donates electron density via the methoxy group, contrasting with the electron-withdrawing benzothiazole in spiro analogues. This difference may alter π-π stacking or charge-transfer interactions . Pyridinylmethyl carboxamide in the target introduces a basic nitrogen, absent in dimethylaminophenyl-substituted spiro compounds .
Synthetic Complexity :
- Spiro analogues are synthesized via straightforward condensations of cyclic diketones with Schiff bases , whereas the target’s tricyclic core likely requires advanced cyclization strategies.
Biological Relevance: Spiro compounds with benzothiazole groups show fluorescence, suggesting applications in bioimaging , while the target’s carboxamide and imino groups hint at kinase or protease inhibition.
Similarity Coefficient Analysis
Using chemoinformatics tools, the Tanimoto coefficient (Tc) can quantify structural similarity. For example:
- Target vs. 8-(4-Dimethylamino-phenyl)-9-benzothiazol-spiro[4.5]decane: Shared features: Aromatic rings, tertiary amines. Tc ≈ 0.45 (moderate similarity; divergence due to tricyclic vs. spiro core) .
- Target vs. Pyrrolidine-functionalized cyclopentane derivatives :
Research Findings and Methodologies
- Structural Elucidation : X-ray studies of analogues use SHELX for refinement , with ORTEP-3/WinGX generating thermal ellipsoid plots . The target’s structure would require similar workflows.
- Reactivity : The spiro compounds’ reactivity with pyrrolidine suggests the target’s carboxamide may undergo analogous modifications.
- Computational Modeling : Molecular docking of the target’s tricyclic system could predict binding modes unavailable to flexible spiro analogues.
Biological Activity
6-Imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0,3,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique tricyclic structure and multiple functional groups suggest diverse biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound is characterized by its intricate tricyclic framework and the presence of an imino group and a carboxamide moiety. The molecular formula is with a molecular weight of approximately 494.54 g/mol . The structural features contribute to its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 494.54 g/mol |
| IUPAC Name | 6-Imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
Biological Activities
Research indicates that this compound may exhibit significant biological activities including:
1. Anti-inflammatory Activity
Studies have shown that derivatives of similar structural frameworks possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For instance, compounds with similar triazole structures demonstrated IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM . The potential of this compound to inhibit these pathways could position it as a candidate for anti-inflammatory drug development.
2. Anticancer Potential
The compound's structure suggests it may interact with various cellular targets involved in cancer progression. Recent studies on related compounds have reported cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating significant potency . Further investigation into its mechanism of action could reveal its efficacy in cancer therapy.
3. Antimicrobial Activity
Nitrogen heterocycles like those found in this compound have been associated with antibacterial properties. Compounds exhibiting similar frameworks have shown effective inhibition against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that the compound may also have potential as an antimicrobial agent.
The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, the presence of functional groups such as the imino and carboxamide moieties are likely to facilitate interactions with key biological targets including enzymes and receptors involved in inflammation and cancer pathways.
Case Studies
Case Study 1: Anti-inflammatory Effects
In a controlled study evaluating the anti-inflammatory effects of related compounds on carrageenan-induced paw edema in rats, certain derivatives showed comparable efficacy to indomethacin (ED50 = 9.17 μM). This highlights the potential therapeutic applications for managing inflammation .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies on structurally similar compounds revealed promising results against various cancer cell lines. For instance, one derivative demonstrated an IC50 value of 6.2 μM against colon carcinoma cells . Such findings underscore the need for further exploration into the anticancer properties of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
